molecular formula C19H22FN3O B4423504 N-(3-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide

N-(3-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide

Cat. No. B4423504
M. Wt: 327.4 g/mol
InChI Key: VTQWNIMTXKHDMA-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide, also known as FMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide involves its interaction with the 5-HT1B receptor, as well as its inhibition of dopamine and norepinephrine reuptake. By blocking the 5-HT1B receptor, this compound is able to modulate the release of serotonin, which in turn affects mood, appetite, and sleep. By inhibiting the reuptake of dopamine and norepinephrine, this compound is able to increase the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the release of serotonin, which can have an impact on mood, appetite, and sleep. It has also been shown to increase the levels of dopamine and norepinephrine in the brain, which can have a positive effect on mood and behavior. Additionally, this compound has been shown to have analgesic properties, which may make it useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide in lab experiments is that it is a selective antagonist of the 5-HT1B receptor, which means that it can be used to study the role of this receptor in various physiological processes. Additionally, this compound has been shown to have a high affinity for the 5-HT1B receptor, which makes it a useful tool for studying the binding properties of this receptor. However, one limitation of using this compound in lab experiments is that it has a relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are a number of potential future directions for research on N-(3-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide. One area of interest is the development of new compounds that are based on the structure of this compound, but which have improved pharmacokinetic properties. Another area of interest is the study of the role of the 5-HT1B receptor in various disease states, such as depression and anxiety. Additionally, there is interest in the development of new therapies that target the 5-HT1B receptor, which may have potential applications in the treatment of these and other disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It acts as a selective antagonist of the 5-HT1B receptor, and has been shown to modulate the release of serotonin, as well as increase the levels of dopamine and norepinephrine in the brain. While there are limitations to using this compound in lab experiments, there are also a number of potential future directions for research on this compound.

Scientific Research Applications

N-(3-fluorophenyl)-3-methyl-4-(4-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the 5-HT1B receptor, which is a subtype of serotonin receptor. This receptor is involved in the regulation of mood, appetite, and sleep, among other physiological processes. This compound has also been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood and behavior.

properties

IUPAC Name

N-(3-fluorophenyl)-3-methyl-4-(4-methylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-14-6-8-18(9-7-14)23-11-10-22(13-15(23)2)19(24)21-17-5-3-4-16(20)12-17/h3-9,12,15H,10-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQWNIMTXKHDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=C(C=C2)C)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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